molecular formula C9H11ClN4O2S B2907172 4-(7H-Purin-6-ylsulfanyl)butanoic acid;hydrochloride CAS No. 2460749-93-1

4-(7H-Purin-6-ylsulfanyl)butanoic acid;hydrochloride

Cat. No.: B2907172
CAS No.: 2460749-93-1
M. Wt: 274.72
InChI Key: GODCFUDROMVSHA-UHFFFAOYSA-N
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Description

4-(7H-Purin-6-ylsulfanyl)butanoic acid;hydrochloride is a chemical compound with the molecular formula C9H10N4O2S·HCl It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7H-Purin-6-ylsulfanyl)butanoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with purine, which undergoes a thiolation reaction to introduce the sulfanyl group at the 6-position.

    Butanoic Acid Introduction: The thiolated purine is then reacted with butanoic acid or its derivatives under specific conditions to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(7H-Purin-6-ylsulfanyl)butanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or modify the purine ring.

    Substitution: The compound can participate in substitution reactions, where the sulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

4-(7H-Purin-6-ylsulfanyl)butanoic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(7H-Purin-6-ylsulfanyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, influencing their function. The purine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(9H-Purin-6-ylsulfanyl)butanoic acid;hydrochloride: A similar compound with a different purine isomer.

    4-(7H-Purin-6-ylsulfanyl)butanoic acid: The non-hydrochloride form of the compound.

Uniqueness

4-(7H-Purin-6-ylsulfanyl)butanoic acid;hydrochloride is unique due to its specific structural features, such as the position of the sulfanyl group and the presence of the hydrochloride salt. These features can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(7H-purin-6-ylsulfanyl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S.ClH/c14-6(15)2-1-3-16-9-7-8(11-4-10-7)12-5-13-9;/h4-5H,1-3H2,(H,14,15)(H,10,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODCFUDROMVSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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